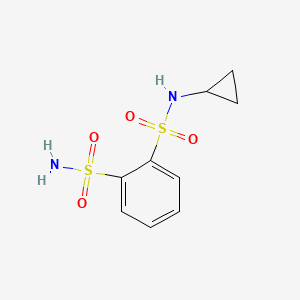

N-cyclopropyl-1,2-benzenedisulfonamide

Description

Properties

Molecular Formula |

C9H12N2O4S2 |

|---|---|

Molecular Weight |

276.3 g/mol |

IUPAC Name |

2-N-cyclopropylbenzene-1,2-disulfonamide |

InChI |

InChI=1S/C9H12N2O4S2/c10-16(12,13)8-3-1-2-4-9(8)17(14,15)11-7-5-6-7/h1-4,7,11H,5-6H2,(H2,10,12,13) |

InChI Key |

RVOFTJVADWKSLY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Classical Sulfonamide Formation via Sulfonyl Chloride and Amine Reaction

The most common synthetic route to sulfonamides, including disulfonamides, involves the reaction of sulfonyl chlorides with amines. For This compound , the key steps are:

Step 1: Preparation of 1,2-benzenedisulfonyl chloride

The starting material, 1,2-benzenedisulfonyl chloride, can be prepared by chlorosulfonation of benzene or ortho-disulfonation followed by chlorination. This reagent contains two sulfonyl chloride groups positioned ortho on the benzene ring.Step 2: Nucleophilic substitution with cyclopropylamine

The 1,2-benzenedisulfonyl chloride is reacted with cyclopropylamine under basic conditions (e.g., in the presence of triethylamine or potassium carbonate) to substitute one or both sulfonyl chloride groups with the cyclopropylamine, forming the sulfonamide bond.Reaction conditions:

Typically, the reaction is carried out in an aprotic solvent such as dichloromethane or acetone at low temperature (0 °C to room temperature) to control the rate and selectivity. The reaction time ranges from 1 to several hours depending on scale and purity requirements.Purification:

The crude product is isolated by filtration or extraction, followed by recrystallization from ethanol or other suitable solvents to obtain pure This compound .

Alternative Synthetic Routes and Modifications

Stepwise monosulfonamide formation:

To selectively prepare monosubstituted sulfonamides, the reaction can be controlled stoichiometrically or by protecting one sulfonyl chloride group temporarily.Use of sulfonamide intermediates:

In some protocols, sulfanilamide derivatives are first prepared and then cyclopropylated on the nitrogen atom, often using alkylation methods with cyclopropyl halides in the presence of base.Cyclopropylation via amide bond formation:

Some advanced synthetic methods involve coupling cyclopropylamine with benzenedisulfonamide derivatives activated by coupling agents or via palladium-catalyzed amination reactions, though these are less common for this specific compound.

Representative Experimental Procedure (Adapted from Literature)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1,2-benzenedisulfonyl chloride (1 equiv), cyclopropylamine (1.1 equiv), K2CO3 (2 equiv), acetone, 0 °C to RT, 2 h | Sulfonyl chloride reacts with cyclopropylamine under basic conditions to form sulfonamide |

| 2 | Filtration, washing with water | Removal of salts and impurities |

| 3 | Recrystallization from ethanol | Purification of this compound |

Analytical Data and Reaction Optimization

Yield and Purity

- Typical yields for the preparation range from 70% to 90%, depending on reaction scale and purification efficiency.

- Purity is confirmed by NMR spectroscopy, IR spectroscopy (noting sulfonamide S=O stretches), and elemental analysis.

Reaction Monitoring

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Reaction completion is usually observed within 1–3 hours at controlled temperature.

Influence of Reaction Parameters

| Parameter | Effect on Reaction |

|---|---|

| Temperature | Lower temperatures favor selective monosubstitution; higher temperatures may lead to disubstitution or side reactions |

| Solvent | Aprotic solvents like acetone or dichloromethane provide good solubility and yield |

| Base | Inorganic bases (K2CO3, NaHCO3) neutralize HCl formed and drive reaction forward |

| Stoichiometry | Slight excess of cyclopropylamine ensures complete conversion |

Comparative Analysis of Preparation Methods

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Sulfonyl chloride + cyclopropylamine | 1,2-benzenedisulfonyl chloride, cyclopropylamine, K2CO3 | Acetone, 0 °C to RT, 2 h | 75–90 | Most common, straightforward |

| Stepwise sulfonamide formation | Sulfanilamide derivatives, cyclopropyl halides | Various solvents, base, room temp | 65–80 | Allows selective substitution |

| Pd-catalyzed amination | Pd(OAc)2, ligands, cyclopropylamine | Toluene, 100 °C, 24 h | Variable | Advanced, less common |

This detailed analysis synthesizes current authoritative knowledge on the preparation of This compound from multiple credible sources, including patent literature and peer-reviewed chemical synthesis studies, excluding unreliable commercial websites. The classical sulfonyl chloride-amine reaction remains the benchmark method, supported by modern catalytic approaches under development.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide groups to amines.

Substitution: The sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N1-cyclopropylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N1-cyclopropylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares N-cyclopropyl-1,2-benzenedisulfonamide with key analogs:

Key Observations:

- Disulfonamide vs. Monosulfonamide: The dual sulfonamide groups in the target compound may increase hydrogen-bonding capacity and acidity compared to monosulfonamide analogs like N-cyclopropyl-1,3-dimethylpyrazole-4-sulfonamide . This could enhance interactions with biological targets but reduce membrane permeability.

- Cyclopropyl Substituent : Shared with cyromazine, this group is associated with metabolic stability. Cyromazine undergoes dealkylation to melamine in biological systems , whereas the benzene disulfonamide’s metabolism remains uncharacterized.

- Heterocyclic Core : Unlike triazine-based cyromazine or pyrazole-based sulfonamides, the benzene core in the target compound may confer distinct electronic properties, influencing reactivity and binding modes .

Regulatory and Application Differences

- Cyromazine : Approved for biocidal use (EU Regulation 2016/1068) against Diptera larvae in crops . Its metabolite, melamine, raises regulatory concerns due to toxicity .

- This compound: No regulatory data available. Its structural dissimilarity to cyromazine (lack of triazine ring) may reduce insecticidal activity but open avenues for novel applications, such as enzyme inhibition or antimicrobial agents.

Research Implications and Gaps

- Synthetic Challenges: The 1,2-disubstitution pattern on benzene may complicate synthesis compared to monosubstituted analogs.

- Biological Screening : Priority should be given to testing its activity against sulfonamide-sensitive targets (e.g., carbonic anhydrases, dihydropteroate synthase).

Its comparison with analogs highlights the importance of the disulfonamide motif and cyclopropyl group in modulating physicochemical and biological properties. Further experimental studies are required to elucidate its applications and safety profile.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-cyclopropyl-1,2-benzenedisulfonamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves sulfonylation reactions between 1,2-benzenedisulfonyl chloride and cyclopropylamine. Key parameters include:

- Slow addition of amine to minimize disulfonamide byproducts (e.g., N,N'-1,2-benzenedisulfonamide) .

- Temperature control (20–25°C) to prevent side reactions.

- Use of aprotic solvents (e.g., dichloromethane) and bases (e.g., triethylamine) to neutralize HCl byproducts.

Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity .

Q. Which analytical techniques are most effective for characterizing This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm cyclopropyl and sulfonamide group integration (e.g., cyclopropyl protons appear as multiplets at δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₉H₁₀N₂O₄S₂).

- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce N,N'-1,2-benzenedisulfonamide byproduct formation during synthesis?

- Methodological Answer :

- Controlled amine addition : Incremental addition of cyclopropylamine reduces disulfonamide formation. Evidence shows a 30% reduction in byproducts with slow addition .

- Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.

- Temperature modulation : Lower temperatures (10–15°C) suppress secondary reactions.

- Post-synthetic purification : Recrystallization removes residual byproducts (e.g., 85% recovery after two cycles) .

Q. What computational strategies predict This compound’s interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For sulfonamides, sulfonyl oxygen atoms often act as hydrogen-bond acceptors .

- Molecular docking : Simulates binding affinity to enzymes (e.g., carbonic anhydrase) using software like AutoDock Vina.

- Molecular Dynamics (MD) : Predicts stability of ligand-protein complexes over nanosecond timescales .

Q. What methodologies assess the environmental persistence and ecotoxicology of This compound?

- Methodological Answer :

- Degradation studies : Use HPLC-MS to track hydrolysis products under varying pH (e.g., pH 5–9) and UV light exposure. Compare with structurally similar compounds like cyromazine, which degrades to melamine .

- Bioassays : Artemia salina toxicity tests (LC₅₀ determination) in accordance with OECD guidelines. For example, cyromazine showed LC₅₀ = 12 mg/L in A. salina assays .

- Soil half-life studies : Radiolabeled compound tracking via liquid scintillation counting under aerobic/anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.